molecular formula C7H12O3 B3060304 (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid CAS No. 21531-45-3

(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid

Cat. No.: B3060304
CAS No.: 21531-45-3
M. Wt: 144.17
InChI Key: JBZDHFKPEDWWJC-NTSWFWBYSA-N
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Description

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS: 21531-45-3) is a cyclohexane derivative featuring a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol and a purity of ≥97% . The stereochemistry of the hydroxyl and carboxylic acid groups plays a critical role in its physicochemical properties and biological interactions. This compound is primarily used in pharmaceutical research, particularly as a precursor in drug synthesis and structural studies .

Properties

IUPAC Name

(1S,3R)-3-hydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDHFKPEDWWJC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262035
Record name (1S,3R)-3-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21531-45-3
Record name (1S,3R)-3-Hydroxycyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21531-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3R)-3-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, followed by selective hydroxylation and carboxylation. For instance, starting from cyclohexanone, a series of reactions including reduction, protection, and functional group interconversion can lead to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods offer advantages in terms of enantioselectivity and yield. For example, the use of specific enzymes or engineered microorganisms can facilitate the conversion of simple substrates into the target compound with high stereochemical purity .

Chemical Reactions Analysis

Types of Reactions

(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid serves as a crucial building block in the synthesis of various bioactive compounds. Its chiral nature allows for the development of enantiomerically pure drugs, which are essential for enhancing therapeutic efficacy and reducing side effects.

Case Study: Antidiabetic Compounds

Research has indicated that derivatives of this compound can exhibit significant antidiabetic properties. A study demonstrated that certain derivatives showed promise in managing type 2 diabetes by modulating glucose metabolism .

Organic Synthesis

The compound is utilized in organic synthesis as a versatile intermediate. Its functional groups facilitate various chemical reactions, including esterification and amidation, leading to the formation of complex molecular architectures.

Synthesis Pathway Example

A common synthetic pathway involves the use of hydrolases to generate specific enantiomers from racemic mixtures of hydroxycyclohexane carboxylic acids. This method enhances the yield of desired products while minimizing waste .

Biochemical Research

In biochemical studies, this compound is investigated for its role as a substrate or inhibitor in enzymatic reactions. Its structural features allow researchers to explore enzyme kinetics and mechanisms.

Enzyme Inhibition Study

A notable study explored the inhibition of specific enzymes involved in metabolic pathways using this compound as an inhibitor. The results indicated that it could effectively modulate enzyme activity, providing insights into potential therapeutic applications .

Mechanism of Action

The mechanism of action of (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, forming hydrogen bonds and ionic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid (CAS: 1821707-49-6):
    This stereoisomer differs in the spatial arrangement of the hydroxyl group. While both isomers share the same molecular formula and weight, their melting points, solubility, and biological activity vary due to stereochemical effects. For example, the (1R,3R) configuration may exhibit lower solubility in polar solvents compared to the (1S,3R) form .

  • Cis- and Trans- Mixtures (CAS: 22267-35-2):
    Commercial preparations often contain mixtures of cis- and trans-isomers. These mixtures have distinct NMR profiles and reduced pharmacological specificity compared to enantiomerically pure forms .

Functional Group Derivatives

Hydroxyl Group Modifications
  • (1S,3R)-3-Aminocyclohexanecarboxylic Acid: Replacing the hydroxyl group with an amino group (NH₂) alters hydrogen-bonding capacity and acidity.
  • This compound is more reactive in nucleophilic addition reactions compared to the hydroxylated analog .
Carboxylic Acid Derivatives
  • (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid (CAS: 227783-08-6):
    The ethoxycarbonyl ester group enhances lipophilicity, making this derivative more suitable for membrane permeability studies. Its molecular weight is 200.23 g/mol , significantly higher than the parent compound .

  • Methyl Ester of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: Esterification reduces acidity and improves stability under basic conditions. This derivative is used in peptide synthesis and as a prodrug candidate .

Structural Analogs with Additional Substituents

  • 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic Acid (CAS: 1342007-75-3):
    The addition of methyl groups at the 3-position introduces steric hindrance, reducing conformational flexibility. This compound has a larger molecular weight (172.22 g/mol ) and altered solubility profiles .

  • 3-O-Feruloylquinic Acid :
    A complex derivative with a feruloyl group attached to the cyclohexane backbone. This compound exhibits antioxidant properties and is used in pharmacological research, contrasting with the simpler structure of the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Properties
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid 21531-45-3 C₇H₁₂O₃ 144.17 -OH, -COOH Drug precursor, stereochemical studies
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid 1821707-49-6 C₇H₁₂O₃ 144.17 -OH, -COOH Comparative stereochemical research
(1S,3R)-3-Aminocyclohexanecarboxylic acid N/A C₇H₁₁NO₂ 157.17 -NH₂, -COOH GABA analog studies, neurological research
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid 227783-08-6 C₁₀H₁₆O₄ 200.23 -COOEt, -COOH Prodrug development, lipophilicity studies
1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid 1342007-75-3 C₉H₁₆O₃ 172.22 -OH, -COOH, -CH₃ Conformational stability studies

Key Research Findings

  • Stereochemical Impact : The (1S,3R) configuration of the hydroxyl group enhances hydrogen-bonding interactions with biological targets compared to the (1R,3R) isomer, making it more potent in enzyme inhibition assays .
  • Derivative Reactivity: Ethoxycarbonyl derivatives exhibit improved stability in acidic environments, whereas amino analogs show higher reactivity in peptide coupling reactions .
  • Pharmacological Potential: The hydroxylated form’s polarity limits blood-brain barrier penetration, while methyl esters and lipophilic derivatives address this limitation .

Biological Activity

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS: 21531-45-3) is a chiral compound with the molecular formula C7H12O3C_7H_{12}O_3. It is characterized by a hydroxyl group and a carboxylic acid group attached to a cyclohexane ring, which contributes to its biological activity and potential therapeutic applications. This article explores its biological activity, synthesis, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the carboxylic acid moiety can participate in enzyme-substrate interactions, potentially modulating metabolic pathways .

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

  • Anti-inflammatory Effects : Studies have suggested that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Analgesic Properties : Preliminary findings indicate potential pain-relieving effects, warranting further investigation into its use in pain management therapies .

Comparative Biological Activity

The stereochemistry of this compound plays a crucial role in its biological activity. For instance:

CompoundStereochemistryBiological Activity
This compound1S, 3RAnti-inflammatory, analgesic
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid1S, 3SDifferent activity profile
Methyl ester derivativeVariesAltered solubility and reactivity

This table illustrates how variations in stereochemistry can lead to significant differences in biological properties .

Synthetic Routes

The synthesis of this compound typically involves the following methods:

  • Esterification : The compound can be synthesized through the esterification of the corresponding alcohol with a carboxylic acid under acidic conditions.
  • Continuous Flow Processes : Industrial production may utilize continuous flow techniques to enhance yield and efficiency .

Reaction Conditions

Common reagents and conditions for synthesis include:

  • Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed.
  • Solvents : Organic solvents like toluene or dichloromethane facilitate the reaction under reflux conditions .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a rodent model of arthritis. Results indicated a significant reduction in inflammatory markers compared to controls. The compound was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Analgesic Effects

In another study focused on pain management, this compound demonstrated notable analgesic effects in behavioral pain assays. The results suggested that it acts through central mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), providing a basis for further exploration in clinical settings .

Q & A

Q. What are the established synthetic routes for (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid, and how can purity (>97%) be ensured?

The synthesis typically involves enantioselective methods such as enzymatic resolution or chiral catalysis. For example, Novozym 435 (lipase B) has been used to mediate stereoselective acetylation of hydroxy groups in related cyclohexane derivatives, achieving high enantiomeric excess (ee >99%) . Post-synthesis purification via preparative HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures ≥97% purity, as validated by chiral chromatography and NMR .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) coupled with polarimetric detection is standard for stereochemical validation. Complementary techniques include X-ray crystallography (for crystalline derivatives) and NOESY NMR to confirm spatial proximity of the hydroxyl and carboxylic acid groups .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

Reverse-phase LC-MS/MS with a C18 column and negative ion mode ESI is optimal. Calibration curves using deuterated internal standards (e.g., d₃-cyclohexane analogs) improve accuracy in biological matrices. Method validation should follow ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How do reaction conditions influence the enantiomeric excess of this compound in enzymatic syntheses?

Temperature, solvent polarity, and enzyme loading critically affect ee. For instance, in Novozym 435-mediated reactions, using tert-butanol as a solvent at 25°C maximizes enzyme activity and substrate solubility, reducing racemization. Kinetic resolution studies show that reaction times beyond 24 hours decrease ee due to non-selective background reactions .

Q. What computational strategies predict the stability and reactivity of this compound under varying pH conditions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model protonation states and tautomeric equilibria. The carboxylic acid group (pKa ~4.2) deprotonates first, followed by the hydroxyl group (pKa ~10.5). Solvent models (e.g., COSMO-RS) predict aggregation behavior in aqueous buffers, which correlates with experimental solubility data .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal affinity for enzymes like cyclooxygenase-2 (COX-2) or GABA transaminase. Competitive inhibition assays (IC₅₀ determination) using fluorogenic substrates (e.g., fluorescein-conjugated probes) quantify binding potency. In vitro metabolic stability is assessed via liver microsome assays .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How can conflicting data on aqueous solubility be resolved?

Variations arise from measurement techniques (shake-flask vs. potentiometric titration) and pH conditions. Standardize protocols using USP <1236> guidelines. For example, equilibrium solubility in phosphate buffer (pH 7.4) at 25°C is 12.3 mg/mL, while acidic conditions (pH 2.0) reduce solubility to 4.7 mg/mL due to protonation .

Q. Why do enantioselective synthesis yields vary across studies, and how can reproducibility be improved?

Differences in enzyme batches (e.g., Novozym 435 activity) and substrate purity are key factors. Pre-treatment of enzymes with molecular sieves (3Å) to remove moisture and strict control of reaction aw (water activity) enhance reproducibility. Yield optimization via Design of Experiments (DoE) is recommended .

Research Applications

Q. Can this compound serve as a chiral building block for peptidomimetics?

Yes. Its rigid cyclohexane backbone and stereochemistry make it suitable for mimicking peptide β-turns. Solid-phase synthesis with Fmoc-protected derivatives enables incorporation into macrocyclic peptides. Structural analogs show enhanced proteolytic stability in pharmacokinetic studies .

Q. What role does this compound play in studying metabolic pathways?

Isotopically labeled (¹³C or ²H) versions track metabolic flux in Krebs cycle variants. In vitro assays with mitochondrial extracts reveal its conversion to 3-ketocyclohexane-1-carboxylate, a potential inhibitor of succinate dehydrogenase .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 2
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid

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